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Compound of Interest

Compound Name: Dasabuvir

Cat. No.: B7980857 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals studying drug-drug

interactions (DDIs) with dasabuvir-containing regimens.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of dasabuvir and which enzymes are involved?

A1: Dasabuvir is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the

liver. The major route of elimination is through oxidation by CYP2C8, with a lesser contribution

from CYP3A4.[1][2][3] The main metabolite, M1, is formed through hydroxylation of the tert-

butyl group and retains some antiviral activity.[2]

Q2: What are the major classes of drugs that are contraindicated or require dose adjustment

when co-administered with dasabuvir-containing regimens?

A2: The following classes of drugs have significant interactions with dasabuvir-containing

regimens:

Strong inhibitors of CYP2C8: These drugs can significantly increase dasabuvir plasma

concentrations, potentially leading to adverse effects. Co-administration is contraindicated.[1]

[4] An example is gemfibrozil.[5]
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Strong inducers of CYP3A4 and/or CYP2C8: These drugs can decrease the plasma

concentrations of dasabuvir and other components of the regimen (like

paritaprevir/ritonavir), potentially reducing efficacy.[1][4] Examples include carbamazepine,

phenytoin, and rifampin.[5]

Ethinylestradiol-containing products: Co-administration can lead to elevations in alanine

aminotransferase (ALT) levels and is contraindicated.[6][7]

Certain Statins: Some statins are substrates of OATP1B1/B3, and their concentrations can

be increased when co-administered with dasabuvir-containing regimens that include

paritaprevir (an OATP1B1/B3 inhibitor). This can increase the risk of myopathy.[8][9]

Immunosuppressants: Drugs like cyclosporine and tacrolimus, which are CYP3A substrates,

will have significantly increased plasma concentrations due to the ritonavir component of

many dasabuvir regimens, necessitating dose adjustments and careful monitoring.[4][10]

Q3: What is the clinical significance of the interaction between dasabuvir and strong CYP2C8

inhibitors?

A3: Co-administration of dasabuvir with a strong CYP2C8 inhibitor, such as gemfibrozil, can

lead to a greater than tenfold increase in dasabuvir plasma exposure.[1] This significant

increase in concentration can elevate the risk of adverse events, including potential QT

prolongation.[11] Therefore, this combination is contraindicated.

Troubleshooting Guides
Problem 1: Inconsistent results in in vitro CYP inhibition assays.

Possible Cause 1: Incorrect substrate or inhibitor concentrations.

Troubleshooting: Ensure that the substrate concentration is at or near the Michaelis-

Menten constant (Km) for the specific CYP isoform being tested. The inhibitor

concentrations should span a range that allows for the determination of an IC50 value.

Possible Cause 2: Solvent effects.
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Troubleshooting: The concentration of the solvent (e.g., DMSO) used to dissolve the test

compounds should be kept to a minimum (ideally ≤0.1%) as it can inhibit CYP activity,

particularly for CYP2C19 and CYP3A4.[12] Run appropriate vehicle controls to account for

any solvent-related effects.

Possible Cause 3: Instability of the test compound or metabolites.

Troubleshooting: Assess the stability of your test compound in the incubation matrix over

the time course of the experiment. Ensure that the analytical method is validated to detect

both the parent drug and any potentially inhibitory metabolites.

Problem 2: Unexpectedly high variability in pharmacokinetic data from in vivo studies.

Possible Cause 1: Food effects.

Troubleshooting: Dasabuvir and its accompanying agents in the 3D regimen (ombitasvir,

paritaprevir/ritonavir) should be administered with a moderate-fat meal to maximize

absorption and reduce pharmacokinetic variability.[4] Ensure that feeding schedules are

consistent across all study subjects.

Possible Cause 2: Genetic polymorphisms.

Troubleshooting: Genetic variations in CYP2C8 can influence the metabolism of

dasabuvir. Consider genotyping study subjects for common CYP2C8 polymorphisms to

assess their impact on pharmacokinetic variability.

Possible Cause 3: Non-adherence to dosing regimen.

Troubleshooting: Implement rigorous procedures to ensure and monitor subject

compliance with the dosing schedule.

Quantitative Data on Drug-Drug Interactions
The following tables summarize the pharmacokinetic interactions between dasabuvir-
containing regimens and other drugs.

Table 1: Effect of Co-administered Drugs on the Pharmacokinetics of Dasabuvir
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Co-
administered
Drug

Interacting
Mechanism

Dasabuvir
Cmax Ratio
(90% CI)

Dasabuvir
AUC Ratio
(90% CI)

Clinical
Recommendati
on

Gemfibrozil
Strong CYP2C8

inhibitor
2.03 (1.77, 2.33) 11.3 (10.1, 12.7) Contraindicated

Ketoconazole
Strong CYP3A

inhibitor
1.14 (1.04, 1.25) 1.42 (1.33, 1.52)

No dose

adjustment

Carbamazepine

Strong

CYP3A/CYP2C8

inducer

0.30 (0.26, 0.35) 0.23 (0.21, 0.26) Contraindicated

Trimethoprim/Sul

famethoxazole

Weak/Moderate

CYP2C8 inhibitor
1.10 (0.99, 1.22) 1.33 (1.23, 1.44)

No dose

adjustment

Table 2: Effect of Dasabuvir-Containing Regimens on the Pharmacokinetics of Co-

administered Drugs
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Co-
administered
Drug

Substrate of
Cmax Ratio
(90% CI)

AUC Ratio
(90% CI)

Clinical
Recommendati
on

Rosuvastatin OATP1B1/BCRP 3.58 (2.89, 4.43) 2.19 (1.92, 2.50)

Use lowest

possible dose,

monitor for

myopathy

Atorvastatin
CYP3A4/OATP1

B1
1.70 (1.43, 2.02) 2.47 (2.13, 2.87)

Use lowest

possible dose,

monitor for

myopathy

Cyclosporine CYP3A4/P-gp 1.56 (1.44, 1.68) 5.86 (5.29, 6.49)

Reduce

cyclosporine

dose and monitor

levels

Tacrolimus CYP3A4/P-gp 0.89 (0.75, 1.05) 57.4 (44.6, 73.9)

Reduce

tacrolimus dose

and monitor

levels

Ethinyl Estradiol CYP3A4 1.30 (1.22, 1.39) 1.41 (1.33, 1.49)

Contraindicated

due to risk of ALT

elevation

Experimental Protocols
1. In Vitro CYP Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a test compound that causes 50% inhibition of a

specific CYP enzyme's activity.

Materials:

Human liver microsomes (pooled)
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CYP-specific probe substrates (e.g., amodiaquine for CYP2C8, midazolam for CYP3A4)

[12]

NADPH regenerating system

Test compound and positive control inhibitors

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

LC-MS/MS system for analysis

Methodology:

Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

In a 96-well plate, add human liver microsomes, the probe substrate, and varying

concentrations of the test compound or positive control.

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

Initiate the reaction by adding the NADPH regenerating system.

Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

Centrifuge the plate to pellet the protein.

Analyze the supernatant for the formation of the specific metabolite using a validated LC-

MS/MS method.

Calculate the percent inhibition for each concentration of the test compound relative to the

vehicle control.

Determine the IC50 value by fitting the data to a suitable nonlinear regression model.

2. In Vivo Drug-Drug Interaction Study (Clinical)
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Objective: To evaluate the effect of a perpetrator drug on the pharmacokinetics of a victim

drug (and vice versa) in human subjects.

Study Design: A typical design is a Phase 1, open-label, fixed-sequence, two-period

crossover study in healthy volunteers.

Methodology:

Period 1: Administer a single dose of the victim drug alone. Collect serial blood samples

over a specified time course (e.g., up to 72 hours post-dose) for pharmacokinetic analysis.

Washout Period: A sufficient time to ensure complete elimination of the victim drug.

Period 2: Administer the perpetrator drug for a duration sufficient to achieve steady-state

concentrations. On a specified day, co-administer a single dose of the victim drug with the

perpetrator drug. Collect serial blood samples for pharmacokinetic analysis of both drugs.

Pharmacokinetic Analysis: Analyze plasma samples for drug concentrations using a

validated bioanalytical method (e.g., LC-MS/MS). Calculate pharmacokinetic parameters

such as Cmax, AUC, and t1/2 for the victim drug in the presence and absence of the

perpetrator drug.

Statistical Analysis: Compare the pharmacokinetic parameters between the two periods to

determine the magnitude of the drug-drug interaction.

Visualizations
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Caption: Metabolic pathway of dasabuvir and key drug-drug interactions.
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Caption: General workflow for investigating drug-drug interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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